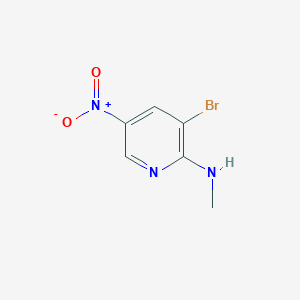

3-bromo-N-methyl-5-nitropyridin-2-amine

カタログ番号 B2659639

CAS番号:

346640-65-1

分子量: 232.037

InChIキー: QZCMEVYKSCAWAI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

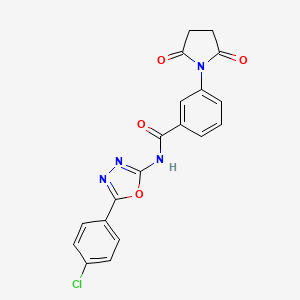

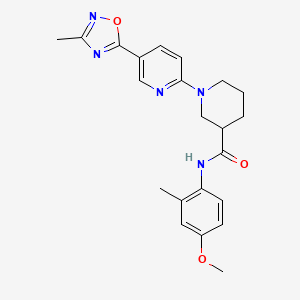

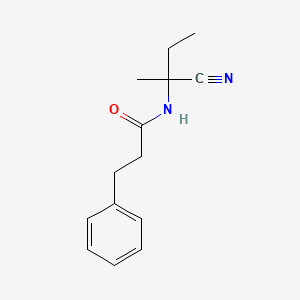

3-bromo-N-methyl-5-nitropyridin-2-amine is a chemical compound with the empirical formula C6H6BrN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 3-bromo-N-methyl-5-nitropyridin-2-amine can be represented by the SMILES stringCNc1ncc(Br)cc1N+=O . The InChI representation is 1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) . Physical And Chemical Properties Analysis

3-bromo-N-methyl-5-nitropyridin-2-amine is a solid substance . It has a molecular weight of 232.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Hydrogen Peroxide Oxidations and Safety Studies

- The synthesis of related pyridine derivatives, such as 5-Bromo-2-nitropyridine, via hydrogen peroxide oxidation showcases the chemical transformations applicable to similar compounds. This process emphasized the development of reproducible and safe protocols for large-scale chemical synthesis, highlighting the importance of parallel safety studies (Agosti et al., 2017).

Amination Reactions and Catalysis

- Studies on selective amination reactions, particularly using palladium-Xantphos complexes, demonstrate the chemoselective transformation of polyhalopyridines, which is relevant for synthesizing aminopyridines with high yields and selectivity (Ji, Li, & Bunnelle, 2003). Such reactions are foundational for the functionalization of pyridine derivatives.

Nitro-group Migration and Nucleophilic Substitution

- The occurrence of unexpected nitro-group migration during reactions with amines, observed in similar nitropyridine compounds, provides insights into the reactivity and potential transformation pathways of "3-bromo-N-methyl-5-nitropyridin-2-amine" (Yao, Blake, & Yang, 2005). Understanding such mechanisms is crucial for predicting the behavior of nitropyridines in various chemical environments.

Formation of Aminals via Pummerer Rearrangement

- Research on the formation of aminals from amines through Pummerer rearrangement indicates complex reaction pathways that could be relevant for understanding the reactivity of aminopyridines and their derivatives (Rakhit, Georges, & Bagli, 1979). Such studies contribute to the broader knowledge of reaction mechanisms involving pyridine compounds.

Safety and Hazards

特性

IUPAC Name |

3-bromo-N-methyl-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCMEVYKSCAWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride](/img/structure/B2659557.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2659558.png)

![2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2659560.png)

![N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2659565.png)

![Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2659566.png)

![3-(3,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2659574.png)